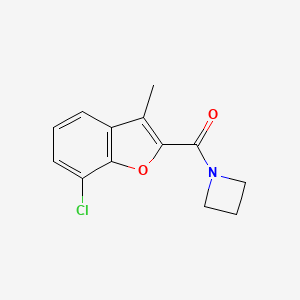
(E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one, also known as DIMBOA, is a natural compound found in plants such as maize, wheat, and rye. It belongs to the class of benzoxazinoids, which are secondary metabolites synthesized by plants as a defense mechanism against pests and diseases. DIMBOA has been the subject of numerous scientific studies due to its potential as a natural herbicide, pesticide, and anti-cancer agent.
作用机制
The mechanism of action of (E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of key enzymes involved in plant and cancer cell growth. Specifically, (E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and toxins. This inhibition may contribute to the anti-cancer properties of (E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one, as cancer cells often have high levels of cytochrome P450 activity.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, (E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one has been shown to have other biochemical and physiological effects. Studies have shown that (E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one can induce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death. However, at low concentrations, (E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one has been shown to have antioxidant properties, protecting cells from oxidative damage. (E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one has also been shown to have antimicrobial properties, inhibiting the growth of several bacterial and fungal pathogens.
实验室实验的优点和局限性
One advantage of using (E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one in lab experiments is its natural origin, which makes it a potentially safer and more environmentally friendly alternative to synthetic compounds. Additionally, (E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using (E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one is its instability, as it can degrade over time and under certain conditions. This can make it difficult to use in experiments that require long-term storage or exposure to specific environmental conditions.
未来方向
There are several potential future directions for research on (E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one. One area of interest is the development of (E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one-based herbicides and pesticides, which could provide a natural and sustainable alternative to synthetic chemicals. Another area of interest is the further investigation of (E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one's anti-cancer properties, including its mechanism of action and potential use in combination with other anti-cancer agents. Finally, there is potential for research on the use of (E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one in the treatment of inflammatory diseases, such as arthritis.
合成方法
The synthesis of (E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one involves several steps, starting from the precursor compound 2-acetylfuran. The first step is the reaction of 2-acetylfuran with hydroxylamine hydrochloride to form the oxime derivative. This is followed by the reaction of the oxime with 2,3-dihydroindole to form the key intermediate. The final step involves the reaction of the intermediate with 3,5-dimethyl-4-isocyanato-2-oxazoline to form the desired product, (E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one.
科学研究应用
(E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one has been extensively studied for its potential as a natural herbicide and pesticide. It has been shown to inhibit the growth of several plant pathogens, including Fusarium graminearum, which causes head blight in wheat and maize. (E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one has also been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. In addition, (E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis.
属性
IUPAC Name |
(E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-14(12(2)20-17-11)7-8-16(19)18-10-9-13-5-3-4-6-15(13)18/h3-8H,9-10H2,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSVGYQERKOORK-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C=CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)/C=C/C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

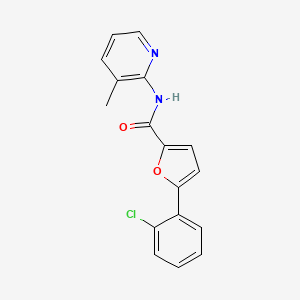
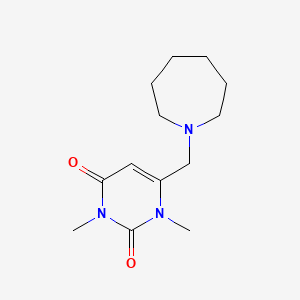

![1-benzyl-N-methyl-3-(4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyrazole-4-carboxamide](/img/structure/B7461958.png)
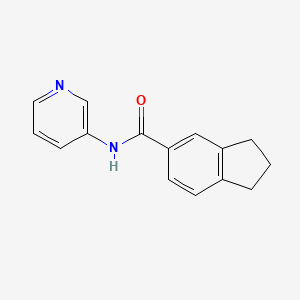
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]-N-(4-piperidin-1-ylphenyl)acetamide](/img/structure/B7461977.png)

![N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7461990.png)
![6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7461992.png)
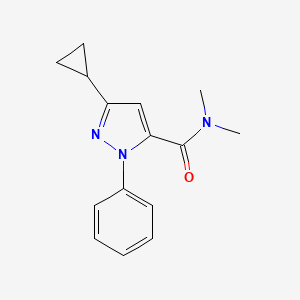

![3'-[(2,5-Dimethylphenyl)methyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7462010.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7462014.png)
